molecular formula C13H18N6O9P- B1262453 L-seryl-AMP(1-)

L-seryl-AMP(1-)

Cat. No. B1262453
M. Wt: 433.29 g/mol
InChI Key: UVSYURUCZPPUQD-MACXSXHHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-seryl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of L-seryl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a L-seryl-AMP.

Scientific Research Applications

1. Role in Protein Synthesis and Enzyme Activity

L-seryl-AMP plays a crucial role in protein synthesis, particularly in the functioning of seryl-tRNA synthetase. Studies have demonstrated its importance in organisms ranging from bacteria to mammals. For instance, the purification and properties of seryl-tRNA synthetase, which utilizes L-seryl-AMP, have been explored in Escherichia coli (Katze & Konigsberg, 1970) and rat liver (Blytt & Menzies, 1973). These studies highlight its enzymatic properties and interaction with other cellular components.

2. Structural Analysis and Inhibition Studies

Crystal structures of seryl-tRNA synthetase complexed with analogs of L-seryl-AMP have been determined, providing insights into the molecular interactions and mechanisms of enzyme inhibition. This is exemplified in the study of seryl-tRNA synthetase from Thermus thermophilus (Belrhali et al., 1994).

3. Interaction with Other Biological Molecules

Research has shown that L-seryl-AMP interacts with various biological molecules, influencing cellular functions. For example, the interaction between yeast seryl-tRNA synthetase and its substrates, including L-seryl-AMP, has been studied using fluorescence methods (Maelicke & Cramer, 1975).

properties

Product Name

L-seryl-AMP(1-)

Molecular Formula

C13H18N6O9P-

Molecular Weight

433.29 g/mol

IUPAC Name

[(2S)-2-amino-3-hydroxypropanoyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1

InChI Key

UVSYURUCZPPUQD-MACXSXHHSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)[C@H](CO)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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